molecular formula C5H7NO3 B13186802 5-Oxooxolane-2-carboxamide

5-Oxooxolane-2-carboxamide

Cat. No.: B13186802
M. Wt: 129.11 g/mol
InChI Key: AOFIVJOZERJBKG-UHFFFAOYSA-N
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Description

5-Oxooxolane-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H7NO3 It is characterized by a five-membered oxolane ring with a ketone group at the 5-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxooxolane-2-carboxamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of oxazolines and oxazoles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Oxooxolane-2-carboxamide undergoes various chemical reactions, including:

    Amidation: Formation of amide bonds with carboxylic acids.

    Oxidation and Reduction: The ketone group can be reduced to a hydroxyl group, and the carboxamide group can undergo hydrolysis to form carboxylic acids and amines.

    Substitution Reactions: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products:

    Amidation: Formation of substituted carboxamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols and amines.

Mechanism of Action

The mechanism of action of 5-Oxooxolane-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of succinate dehydrogenase, interfering with the tricarboxylic acid cycle and leading to the death of pathogenic organisms .

Comparison with Similar Compounds

Uniqueness: 5-Oxooxolane-2-carboxamide is unique due to its oxolane ring structure combined with a ketone and carboxamide group. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

5-oxooxolane-2-carboxamide

InChI

InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8)

InChI Key

AOFIVJOZERJBKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)N

Origin of Product

United States

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